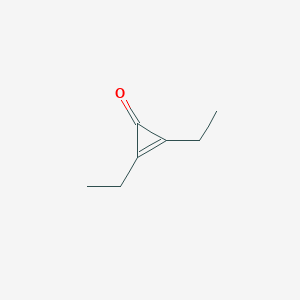

2-Cyclopropen-1-one, 2,3-diethyl-

Description

Historical Context and Evolution of Cyclopropenone Research

The journey of cyclopropenone chemistry began with theoretical postulations long before the first successful synthesis. The parent compound, cyclopropenone, was first isolated and characterized in 1972 by Breslow and Oda. wikipedia.org This landmark achievement opened a new frontier in the study of strained-ring systems. Early research was driven by a desire to understand the unusual stability of this highly strained molecule. It was soon discovered that the carbonyl group plays a pivotal role in stabilizing the three-membered ring through resonance, which imparts a degree of aromatic character to the system.

Over the years, the field has expanded significantly, moving from the synthesis of the parent cyclopropenone to the preparation of a vast array of derivatives with different substituents. This has allowed for a systematic investigation into how various functional groups influence the electronic structure, stability, and reactivity of the cyclopropenone core.

Structural Characteristics of Cyclopropenone Systems

The defining feature of a cyclopropenone is a three-membered carbon ring containing a double bond and a ketone. This geometry imposes significant angle strain on the molecule. Despite this strain, cyclopropenones exhibit remarkable stability, which is attributed to their unique electronic structure.

The carbonyl group is highly polarized, creating a partial positive charge on the ring carbons and a partial negative charge on the oxygen atom. wikipedia.org This charge separation, coupled with the delocalization of the two π-electrons across the ring, leads to a resonance-stabilized system. This has led to the description of cyclopropenones as having "aromatic character." wikipedia.org

In the case of 2-Cyclopropen-1-one, 2,3-diethyl-, the two ethyl groups attached to the double bond influence its properties. These alkyl groups are electron-donating, which can affect the electron density within the ring and modulate its reactivity.

Below is a table summarizing some of the key properties of 2-Cyclopropen-1-one, 2,3-diethyl-.

| Property | Value |

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol nih.gov |

| CAS Number | 65864-10-0 nih.gov |

| IUPAC Name | 2,3-diethylcycloprop-2-en-1-one nih.gov |

Significance of Cyclopropenones in Modern Organic Chemistry

Cyclopropenones are more than just academic curiosities; they have proven to be versatile intermediates in modern organic synthesis. rsc.org Their inherent ring strain makes them susceptible to various ring-opening reactions, providing synthetic routes to a diverse range of functionalized molecules. rsc.org For example, they can undergo thermal or photochemical decarbonylation to generate alkynes. uga.edu

Furthermore, the carbonyl group and the double bond of the cyclopropenone ring can participate in a wide array of chemical transformations, including cycloaddition reactions. rsc.orgrsc.org These reactions have been harnessed in the synthesis of complex molecules, including natural products and biologically active compounds. rsc.orgnih.gov The ability to introduce a strained three-membered ring and then selectively manipulate it to create new chemical bonds and functionalities is a powerful strategy in synthetic chemistry. researchgate.net

Overview of 2-Cyclopropen-1-one, 2,3-diethyl- in Contemporary Chemical Literature

While the parent cyclopropenone and its diphenyl-substituted analogue have been the subject of extensive research, 2-Cyclopropen-1-one, 2,3-diethyl- is less prominently featured in the chemical literature. Its synthesis is expected to follow general methods for preparing dialkylcyclopropenones. vulcanchem.com

The primary role of 2,3-diethylcyclopropenone in published research appears to be as a model compound for studying the fundamental properties of alkyl-substituted cyclopropenones. For instance, it can be used to investigate how alkyl groups influence the spectroscopic characteristics and reactivity of the cyclopropenone core in comparison to other derivatives. While it may not be a key reagent in a multitude of synthetic applications, its study contributes to a deeper understanding of this important class of strained organic molecules.

Structure

3D Structure

Properties

CAS No. |

65864-10-0 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2,3-diethylcycloprop-2-en-1-one |

InChI |

InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3 |

InChI Key |

SPDMXWZPFBYLLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C1=O)CC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2 Cyclopropen 1 One, 2,3 Diethyl

Intrinsic Reactivity of the Cyclopropenone Moiety

The reactivity of cyclopropenones is a consequence of two primary factors: the electrophilic nature of the carbonyl carbon and the significant ring strain of the three-membered ring. rsc.org

Electrophilic Character of the Carbonyl Group

The carbonyl group in cyclopropenones, including 2,3-diethyl-2-cyclopropen-1-one, exhibits significant electrophilic character. The oxygen atom, being more electronegative, draws electron density away from the carbonyl carbon, creating a partial positive charge on the carbon atom. youtube.com This polarization makes the carbonyl carbon susceptible to attack by nucleophiles. Theoretical studies on similar carbonyl compounds have shown that electrostatic attractions between the carbonyl compound and a nucleophile are a primary determinant of electrophilicity. rsc.orgucm.es The dipole moment of the carbonyl bond renders the carbon atom an electrophilic site, readily reacting with nucleophiles. youtube.com This inherent electrophilicity is a key driver for many of the reactions that cyclopropenones undergo.

Strain-Induced Reactivity of the Three-Membered Ring

The three-membered ring of cyclopropenone is highly strained, with bond angles deviating significantly from the ideal sp² and sp³ hybridizations. This high ring strain, estimated to be around 27 kcal/mol, makes the molecule reactive, as reactions that lead to the opening of the ring are thermodynamically favorable. udel.edu This strain energy contributes to the driving force for various reactions, including cycloadditions and ring-opening processes. rsc.org The release of this strain is a significant factor in the diverse reactivity of cyclopropenones. udel.educhemrxiv.org Upon photoexcitation, cyclopropenones can undergo decarbonylation to form alkynes, a reaction driven by the relief of ring strain and changes in aromaticity in the excited state. rsc.orgchemrxiv.org

Cycloaddition Reactions Involving 2-Cyclopropen-1-one, 2,3-diethyl-

Due to their unique electronic structure and high ring strain, cyclopropenones are versatile partners in various cycloaddition reactions. rsc.org These reactions provide efficient pathways for the synthesis of more complex cyclic structures.

[2+1] Cycloaddition Reactions

[2+1] cycloaddition reactions involve the addition of a two-atom component to a one-atom component, typically a carbene. wikipedia.org In the context of 2,3-diethyl-2-cyclopropen-1-one, this would likely involve the reaction of the double bond with a carbene or carbene equivalent. For instance, diazomethane, upon photolysis or thermolysis, generates methylene (B1212753) carbene, which can add to alkenes to form cyclopropanes. masterorganicchemistry.com The reaction of diazomethane with ketene is known to produce cyclopropanone. youtube.com While specific studies on 2,3-diethyl-2-cyclopropen-1-one are not prevalent, the general reactivity of alkenes towards carbenes suggests that it would undergo [2+1] cycloaddition across the double bond. masterorganicchemistry.comresearchgate.net

Interactive Data Table: Examples of [2+1] Cycloaddition Precursors

| Carbene Source | Reagent(s) | Resulting Carbene |

| Diazomethane | Light (hν) or Heat (Δ) | Methylene (CH₂) |

| Diiodomethane | Zinc-Copper Couple (Zn-Cu) | Carbenoid (ICH₂ZnI) |

| Chloroform (B151607) | Strong Base (e.g., KOH) | Dichlorocarbene (CCl₂) |

[3+2]-Annulation Reactions of Cyclopropenones

Cyclopropenones can act as three-carbon synthons in [3+2] annulation reactions, leading to the formation of five-membered rings. rsc.org These reactions are often catalyzed by transition metals or phosphines. rsc.orgrsc.org For example, phosphine-catalyzed [3+2] annulation of cyclopropenones with various electrophiles like aldehydes, imines, and isocyanates has been reported to produce butenolides and butyrolactams in high yields. rsc.org In these reactions, the phosphine (B1218219) catalyst attacks the cyclopropenone, initiating a ring-opening to form a key α-ketenyl phosphorous ylide intermediate which then undergoes cyclization with the electrophile. rsc.org

Transition metal catalysis, such as with rhodium, nickel, or silver, also facilitates the [3+2] cycloaddition of cyclopropenones with components like alkynes and α,β-unsaturated ketones. rsc.orgnih.govacs.org These methods provide access to a variety of substituted five-membered carbocycles and heterocycles. rsc.orgrsc.orgacs.orgbohrium.com Another important class of [3+2] cycloadditions involves the reaction with 1,3-dipoles, such as nitrile ylides or azomethine ylides, to form heterocyclic systems. rsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Nitrile ylides, generated photochemically from 2H-azirines or via other methods, react with the cyclopropenone double bond to yield substituted pyridines or other nitrogen-containing heterocycles. rsc.orgbeilstein-journals.orgorganic-chemistry.org

Interactive Data Table: Catalysts and Partners in [3+2] Annulations of Cyclopropenones

| Catalyst/Initiator | Reaction Partner | Product Type |

| Phosphine | Aldehydes, Imines | Butenolides, Butyrolactams |

| Rhodium (Rh) | Alkynes | Cyclopentadienones |

| Nickel (Ni) | α,β-Unsaturated Ketones | γ-Alkenyl Butenolides |

| Silver (Ag) | Formamides | γ-Aminobutenolides |

| Photochemical | Nitrile Ylides | Pyridines |

| Thermal | Azomethine Ylides | 3-Azabicyclo[3.1.0]hexanes |

Diels-Alder Reactivity as Dienophiles

In the Diels-Alder reaction, a concerted [4+2] cycloaddition, cyclopropenones can act as the two-electron component, or dienophile. wikipedia.org The inherent strain in the cyclopropene (B1174273) ring enhances its reactivity as a dienophile compared to less strained alkenes. nih.govescholarship.org Cyclopropenyl ketones have been shown to be highly reactive dienophiles that readily engage with a range of cyclic and acyclic dienes. nih.govfigshare.com The reactivity of cyclopropenes in Diels-Alder reactions is influenced by substituents on the ring. escholarship.org While parent cyclenones like cyclopentenone and cyclohexenone are often unreactive under thermal conditions, the increased ring strain in cyclobutenone and, by extension, cyclopropenone, significantly enhances their dienophilicity. nih.gov The reaction of 2,3-diethyl-2-cyclopropen-1-one with a conjugated diene, such as 2,3-dimethylbutadiene, would be expected to proceed readily to form a substituted cyclohexene (B86901) derivative containing a three-membered ring. nih.gov

1,3-Dipolar Cycloadditions

The carbon-carbon double bond in 2,3-diethyl-2-cyclopropen-1-one can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for constructing five-membered heterocyclic rings. It involves the concerted reaction of a 1,3-dipole with a π-system, in this case, the double bond of the cyclopropenone.

The general mechanism is a [4π + 2π] cycloaddition, where the 1,3-dipole contributes four π-electrons and the cyclopropenone double bond contributes two. This process leads to the formation of a bicyclic product containing a new five-membered ring fused to the original three-membered ring. The specific structure of the resulting heterocycle is determined by the nature of the 1,3-dipole used. Common 1,3-dipoles that can be employed in such reactions include nitrones, nitrile oxides, and azomethine ylides.

For instance, the reaction with a nitrone would yield an isoxazolidine-fused cyclopropane (B1198618) derivative. The regioselectivity and stereoselectivity of these cycloadditions are governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants as well as steric effects.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocyclic Product Class |

| Nitrone | Isoxazolidine derivative |

| Nitrile Oxide | Isoxazoline derivative |

| Azomethine Ylide | Pyrrolidine derivative |

| Diazoalkane | Pyrazoline derivative |

Ring-Opening and Rearrangement Reactions

The high ring strain inherent in the cyclopropenone core makes 2,3-diethyl-2-cyclopropen-1-one susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of strain energy and can be initiated by heat, light, or chemical reagents.

Isomerization Pathways

Under thermal or photochemical conditions, 2,3-diethyl-2-cyclopropen-1-one is expected to undergo isomerization. Photochemical excitation, for instance, can lead to the cleavage of one of the single bonds in the ring. This can initiate a cascade of rearrangements. One potential pathway involves a [2+2] cyclization. For substituted cyclopropanes, thermal isomerization can lead to the formation of diene systems through a 1,5-hydrogen migration if a suitable substituent is present. While specific pathways for the 2,3-diethyl derivative are not extensively documented, analogies with other cyclopropane systems suggest that complex rearrangements leading to more stable, open-chain or larger-ring structures are plausible.

Oxyallyl Intermediates and Valence Tautomerism

A key reactive intermediate that can be formed from 2,3-diethyl-2-cyclopropen-1-one is the corresponding oxyallyl cation. This species can be generated through the thermal or photochemical cleavage of the C2-C3 bond of the cyclopropenone ring. The resulting intermediate exists in a state of valence tautomerism with the cyclopropenone.

This oxyallyl cation is a 1,3-dipole and can participate in various formal cycloaddition reactions, most notably [3+2] cycloadditions with suitable 2π partners like alkenes or alkynes. This reaction proceeds in a stepwise manner, initiated by the electrophilic attack of the oxyallyl cation on the 2π component, to form five-membered carbocycles. The generation of these intermediates provides a powerful synthetic route to complex cyclic systems from simple cyclopropenone precursors.

Favorskii Rearrangement Analogues in Cyclopropanone Derivatives

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives. Cyclopropanone and its derivatives can undergo analogous base-catalyzed ring-opening reactions that resemble the second stage of the Favorskii rearrangement.

In the case of 2,3-diethyl-2-cyclopropen-1-one, treatment with a base such as a hydroxide or alkoxide ion would involve the nucleophilic attack at the carbonyl carbon. This is followed by the cleavage of a carbon-carbon single bond within the ring. The ring opening is regioselective, typically occurring to form the more stable carbanionic intermediate. Subsequent protonation yields an α,β-unsaturated carboxylic acid or ester. For example, reaction with sodium hydroxide would be expected to yield 2-ethyl-3-methyl-2-pentenoic acid after ring opening and protonation.

Table 2: Products of Favorskii-like Rearrangement

| Base/Nucleophile | Product Type |

| Hydroxide (e.g., NaOH) | Carboxylic Acid |

| Alkoxide (e.g., NaOCH₃) | Ester |

| Amine (e.g., RNH₂) | Amide |

Nucleophilic and Electrophilic Additions to 2-Cyclopropen-1-one, 2,3-diethyl-

The combination of a carbonyl group and a strained double bond provides multiple sites for nucleophilic and electrophilic attack. The carbonyl carbon is a primary electrophilic site, while the double bond can also react with various reagents.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with carbonyl compounds. In the case of 2,3-diethyl-2-cyclopropen-1-one, these reagents are expected to add to the electrophilic carbonyl carbon in a 1,2-addition fashion.

The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon single bond. This results in the formation of a magnesium or lithium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final product, a tertiary alcohol. For example, the reaction with methylmagnesium bromide (CH₃MgBr) followed by acidic workup would produce 1,2,3-triethyl-1-hydroxy-2-cyclopropene. Due to the high reactivity of these organometallic reagents, reactions must be carried out under anhydrous conditions to prevent them from being quenched by water.

Table 3: Reaction of 2,3-diethyl-2-cyclopropen-1-one with Organometallic Reagents

| Organometallic Reagent | Intermediate | Final Product (after acidic workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 1,2,3-Triethyl-1-hydroxy-2-cyclopropene |

| Ethyllithium (CH₃CH₂Li) | Lithium alkoxide | 1,2,3-Triethyl-1-hydroxy-2-cyclopropene |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Magnesium alkoxide | 2,3-Diethyl-1-phenyl-1-hydroxy-2-cyclopropene |

Reactions with Amine, Alcohol, and Thiol Nucleophiles

The significant ring strain and polarized carbonyl group of 2,3-diethyl-2-cyclopropen-1-one make it a potent electrophile, readily undergoing reactions with various nucleophiles. The interaction with amines, alcohols, and thiols typically proceeds via a nucleophilic attack on the carbonyl carbon, followed by a ring-opening mechanism. This process alleviates the ring strain and results in the formation of stable acrylic acid derivatives.

The general mechanism involves the attack of the nucleophile (amine, alcohol, or thiol) on the electrophilic carbonyl carbon of the cyclopropenone ring. This addition leads to a tetrahedral intermediate, which is highly unstable due to the strained three-membered ring. Consequently, the ring opens through the cleavage of one of the C-C single bonds, yielding a β-substituted α,β-unsaturated carbonyl compound. For instance, reaction with a primary amine would yield a β-amino-α,β-unsaturated amide.

The reactivity and outcome of these reactions are summarized in the table below.

| Nucleophile | Reagent Type | Expected Product from 2,3-diethyl-2-cyclopropen-1-one |

| Amine | R₂NH | N,N-dialkyl-3-(alkylamino)-2-ethyl-2-pentenamide |

| Alcohol | ROH | Alkyl 3-alkoxy-2-ethyl-2-pentenoate |

| Thiol | RSH | Alkyl 3-(alkylthio)-2-ethyl-2-pentenoate |

Metal-Catalyzed Transformations and C-H Activation

Transition metal catalysis provides powerful methods for the functionalization of 2,3-diethyl-2-cyclopropen-1-one, enabling the construction of complex molecular architectures through annulation and C-H activation pathways.

Silver(I)-Catalyzed Annulation Processes

Silver(I) salts, such as silver triflate (AgOTf) or silver tetrafluoroborate (AgBF₄), are effective catalysts for promoting cycloaddition reactions involving cyclopropenones. organic-chemistry.org These processes often involve the activation of the cyclopropenone ring, facilitating its reaction with other unsaturated substrates. In a typical silver-catalyzed [3+2] annulation, 2,3-diethyl-2-cyclopropen-1-one can act as a three-carbon building block. acs.org

For example, the reaction with amides in the presence of a silver catalyst can lead to the formation of highly substituted 5-amino-2-furanone products. The proposed mechanism involves coordination of the silver ion to the cyclopropenone, followed by C-C bond cleavage and subsequent cycloaddition with the amide. This methodology provides an efficient route to valuable heterocyclic scaffolds. organic-chemistry.orgacs.org

Table of Representative Silver(I)-Catalyzed Annulation Reactions:

| Catalyst | Reactant | Product Type | Ref. |

|---|---|---|---|

| AgOTf | Amide | 5-Amino-2-furanone | |

| AgBF₄ | Alcohol (intramolecular) | α-Alkylidene lactone | organic-chemistry.org |

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly versatile in promoting reactions that involve C-H bond activation, allowing for novel annulation strategies with cyclopropenones. Rhodium complexes can catalyze the reaction of 2,3-diethyl-2-cyclopropen-1-one with substrates containing activatable C-H bonds, such as ketimines, to form complex polycyclic or spirocyclic systems.

A notable example is the rhodium-catalyzed [3+3] cascade annulation between a cyclopropenone and a ketimine. This reaction proceeds through a sequence of C-H and C-C bond activations, ultimately affording spirodienone products in good yields. The rhodium catalyst is crucial for facilitating the initial C-H activation of the ketimine, which then engages in a cycloaddition cascade with the cyclopropenone. Such transformations highlight the utility of rhodium catalysis in rapidly building molecular complexity from simple precursors.

Thermal and Photo-Irradiation Induced Reactions

2,3-diethyl-2-cyclopropen-1-one can undergo characteristic transformations when subjected to heat or ultraviolet (UV) light. The most prominent of these reactions is decarbonylation, where the molecule expels a molecule of carbon monoxide (CO) to form an alkyne. acs.orgwikipedia.org

Upon heating, 2,3-diethyl-2-cyclopropen-1-one undergoes thermal decarbonylation to yield 3-hexyne (B1328910). Theoretical studies suggest this process is stepwise, involving the initial cleavage of a C-C single bond to form a reactive zwitterionic intermediate, which then loses carbon monoxide. acs.orgnih.gov

Similarly, UV irradiation induces a photochemical decarbonylation, also producing 3-hexyne. This light-induced reaction is often highly efficient, with high quantum yields. acs.org The photochemical process is understood to proceed through an electronically excited state and occurs on an ultrafast timescale, often within picoseconds. nih.govnih.gov The reaction is typically clean, providing a reliable method for generating alkynes from cyclopropenone precursors. acs.org

Summary of Induced Decarbonylation Reactions:

| Condition | Product | Mechanism Key Feature | Ref. |

|---|---|---|---|

| Thermal (Heat) | 3-Hexyne | Stepwise cleavage via zwitterionic intermediate | acs.orgnih.gov |

Theoretical and Computational Investigations of 2 Cyclopropen 1 One, 2,3 Diethyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the unique electronic nature of the cyclopropenone ring system. The introduction of diethyl substituents at the 2 and 3 positions is expected to modulate the electronic properties of the parent molecule, though the fundamental characteristics are likely to be retained.

The electronic structure of cyclopropenones has been a subject of interest due to their unique combination of a strained three-membered ring and a carbonyl group. acs.org The Hückel method, a simplified quantum mechanical approach, is often employed to understand the π-electron systems in conjugated molecules like cyclopropenone. ajrconline.org This method predicts the stability and electronic properties by analyzing the molecular orbitals formed by the linear combination of atomic orbitals (LCAO). ajrconline.org

In the case of the cyclopropenyl cation, which is isoelectronic with the π-system of cyclopropenone, the molecular orbitals consist of one bonding and a pair of degenerate antibonding orbitals. vaia.com The cyclopropenyl cation, with its two π-electrons, is considered aromatic according to Hückel's rule (4n+2 π electrons). vaia.com This aromatic character contributes significantly to the stability of the cyclopropenone ring, despite its high angle strain. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure, revealing interactions between orbitals. researchgate.net For cyclopropenone and its derivatives, NBO analysis helps in understanding the delocalization of electrons and the stability of the molecule. researchgate.net The distribution of electron density in cyclopropenones is significantly influenced by the electronegativity of the oxygen atom in the carbonyl group, which leads to a polarized C=O bond. nih.gov The introduction of electron-donating diethyl groups in 2-Cyclopropen-1-one, 2,3-diethyl- is expected to further influence the electron density distribution, likely increasing the electron density in the three-membered ring.

Table 1: Predicted Molecular Orbital Characteristics for 2-Cyclopropen-1-one, 2,3-diethyl- (based on general cyclopropenone studies)

| Molecular Orbital | Description | Predicted Influence of Diethyl Groups |

| HOMO (Highest Occupied Molecular Orbital) | Primarily associated with the C=C double bond and the lone pairs of the oxygen atom. | The electron-donating nature of the ethyl groups is expected to raise the energy of the HOMO, potentially increasing the molecule's reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Predominantly centered on the antibonding π* orbital of the carbonyl group. | The energy of the LUMO is not expected to be significantly altered by the alkyl substituents. |

| π-orbitals | Delocalized over the three-membered ring and the carbonyl group, contributing to the partial aromatic character. | Enhanced electron density in the ring due to the inductive effect of the ethyl groups. |

The electronic structure of cyclopropenone is best described as a resonance hybrid of several contributing structures. acs.org A significant contributor to this hybrid is a zwitterionic or dipolar resonance structure, where a positive charge resides on the cyclopropenyl ring and a negative charge on the oxygen atom. acs.orgnih.gov This charge separation is a key feature of cyclopropenones and explains many of their chemical properties.

The stability of the cyclopropenyl cation, due to its aromatic character, makes the contribution of the zwitterionic resonance structure particularly important. ajrconline.org This dipolar nature is supported by computational studies and explains the relatively high dipole moment of cyclopropenone. The presence of diethyl substituents, being electron-donating, would further stabilize the positive charge on the cyclopropenyl ring, thereby increasing the contribution of the zwitterionic resonance structure.

Table 2: Major Resonance Structures of 2-Cyclopropen-1-one, 2,3-diethyl-

| Resonance Structure | Description | Contribution to Hybrid |

| Neutral Structure | Covalent structure with a double bond between the substituted carbons and a carbonyl group. | Significant |

| Zwitterionic Structure | Aromatic cyclopropenyl cation with a positive charge, and a negatively charged oxygen atom. | High, enhanced by the electron-donating diethyl groups. |

| Other Structures | Minor contributors with different charge distributions. | Minimal |

Energetic Landscape of Reactivity Pathways

Computational chemistry provides a powerful lens through which to explore the potential reaction pathways of molecules. For 2-Cyclopropen-1-one, 2,3-diethyl-, understanding the energetic landscape is crucial for predicting its stability and reactivity in various chemical transformations.

Cyclopropenones can undergo various ring transformations, often initiated by nucleophilic attack or photochemical activation. uga.eduresearchgate.net Transition state analysis using computational methods like Density Functional Theory (DFT) allows for the determination of the energy barriers and the geometry of the transition states for these transformations. nih.gov

For instance, the thermal decarbonylation of cyclopropenones is predicted to proceed through a stepwise cleavage of the C-C single bonds in the ring, leading to the formation of an alkyne and carbon monoxide. nih.gov This process involves a zwitterionic intermediate. nih.gov In the context of 2-Cyclopropen-1-one, 2,3-diethyl-, the product of such a decarbonylation would be 3-hexyne (B1328910). Computational studies on other substituted cyclopropenones have shown that the nature of the substituents can influence the energy barrier of this process. nih.gov

Ring-opening reactions catalyzed by transition metals or organocatalysts are also common for cyclopropenones. acs.orgresearchgate.net Computational studies have been employed to elucidate the mechanisms of these reactions, often involving the formation of key intermediates and the analysis of their corresponding transition states. acs.org

The stability of 2-Cyclopropen-1-one, 2,3-diethyl- is intrinsically linked to the energy barriers for its potential isomerization and fragmentation pathways. Isomerization could involve the opening of the three-membered ring to form a more stable acyclic isomer. Fragmentation, as mentioned, can lead to the formation of smaller molecules. nih.gov

Computational studies on related systems have quantified the energy barriers for such processes. For example, the thermal decomposition of cyclohexanone, another cyclic ketone, has been studied computationally to map out competing isomerization and fragmentation pathways. nih.govresearchgate.net Similar approaches can be applied to 2-Cyclopropen-1-one, 2,3-diethyl- to predict its thermal stability. The energy barriers for the interconversion of isomers can also be calculated, providing insight into the dynamic behavior of the molecule. researchgate.netrsc.org

Table 3: Predicted Energetic Data for Key Transformations of 2-Cyclopropen-1-one, 2,3-diethyl- (Hypothetical Values Based on General Cyclopropenone Reactivity)

| Transformation | Intermediate/Transition State | Predicted Relative Energy (kcal/mol) |

| Thermal Decarbonylation | Zwitterionic Intermediate | Low energy barrier from intermediate to products nih.gov |

| Ring Opening Isomerization | Diradical or Zwitterionic Transition State | Moderately high |

| Photochemical Decarbonylation | Excited State Intermediate | Ultrafast decay nsf.govrsc.orgnortheastern.edu |

Mechanistic Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For 2-Cyclopropen-1-one, 2,3-diethyl-, computational studies can map out the entire reaction coordinate for various transformations, identifying intermediates, transition states, and the factors that control selectivity.

For example, the mechanism of photodecarbonylation of cyclopropenones has been investigated using multiconfigurational quantum mechanical calculations and non-adiabatic molecular dynamics simulations. nsf.govrsc.orgnortheastern.edu These studies reveal that the reaction proceeds through an excited state and involves asynchronous conical intersections. nsf.govrsc.org The quantum yield of the reaction can also be predicted, which is influenced by the substituents on the cyclopropenone ring. nsf.govrsc.org

Furthermore, computational models can be used to study the role of solvents and catalysts in the reactions of cyclopropenones. nih.govnsf.govrsc.org For instance, explicitly solvated molecular dynamics simulations can provide insights into the role of hydrogen bonding in the reaction mechanism. nsf.govrsc.org The catalytic effect of phosphines in the ring-opening reactions of cyclopropenones has also been elucidated through computational studies, which identified key zwitterionic intermediates. acs.org These computational approaches provide a detailed, atomistic view of the reaction mechanisms, which is crucial for the rational design of new synthetic methodologies involving cyclopropenone derivatives.

General information regarding the compound, such as its chemical formula (C7H10O) and molecular weight (110.15 g/mol ), is available in chemical databases. nih.gov However, the in-depth computational research required to fulfill the user's detailed outline on reaction mechanisms and dynamics is not presently available in published literature.

Computational chemistry studies, including DFT and MD simulations, are powerful tools for understanding reaction pathways and molecular behavior. acs.orgmdpi.commdpi.com Such studies provide valuable insights into the electronic structure, transition states, and energy profiles of chemical reactions. acs.orgresearchgate.net For instance, DFT calculations have been successfully employed to elucidate the mechanisms of various cycloaddition and rearrangement reactions involving other cyclic compounds. mdpi.combohrium.comacs.org Similarly, structure-activity relationship studies, often supported by computational data, are crucial for understanding how a molecule's structure influences its reactivity. researchgate.net

While the principles and methodologies for such investigations are well-established, their application to every known chemical compound is not exhaustive. The absence of specific published research on 2-Cyclopropen-1-one, 2,3-diethyl- prevents the generation of an article that adheres to the strict and detailed requirements of the provided outline.

Spectroscopic Characterization Techniques for 2 Cyclopropen 1 One, 2,3 Diethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis of Ethyl Group Protons and Cyclopropenone Ring Protons

In the ¹H NMR spectrum of 2,3-diethyl-2-cyclopropen-1-one, the protons of the two ethyl groups are expected to exhibit distinct signals. Due to the symmetry of the molecule, the two ethyl groups are chemically equivalent. The methylene (B1212753) protons (-CH2-) would appear as a quartet, a result of spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH3) would, in turn, appear as a triplet due to coupling with the methylene protons.

Given the electron-withdrawing nature of the cyclopropenone ring, the methylene protons are expected to be deshielded and resonate at a lower field compared to the methyl protons. There are no protons directly attached to the cyclopropenone ring itself, so no signals from ring protons would be observed.

Table 1. Predicted ¹H NMR Spectral Data for 2-Cyclopropen-1-one, 2,3-diethyl-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Methylene (-CH2) | 2.0 - 2.5 | Quartet (q) | 4H |

| Methyl (-CH3) | 1.0 - 1.5 | Triplet (t) | 6H |

¹³C NMR Chemical Shifts of Carbonyl and Ring Carbons

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. pressbooks.pub For 2,3-diethyl-2-cyclopropen-1-one, four distinct carbon signals are anticipated due to molecular symmetry.

The carbonyl carbon (C=O) of the cyclopropenone ring is expected to have the most downfield chemical shift, typically in the range of 150-170 ppm, which is characteristic for carbonyl groups in strained ring systems. The two olefinic carbons of the cyclopropene (B1174273) ring (C=C) would be equivalent and are predicted to appear in the region of 120-140 ppm. The methylene carbons (-CH2-) of the ethyl groups would likely resonate around 20-30 ppm, while the terminal methyl carbons (-CH3) would be the most shielded, appearing further upfield at approximately 10-15 ppm.

Table 2. Predicted ¹³C NMR Spectral Data for 2-Cyclopropen-1-one, 2,3-diethyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 150 - 170 |

| Olefinic (C=C) | 120 - 140 |

| Methylene (-CH2) | 20 - 30 |

| Methyl (-CH3) | 10 - 15 |

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would show correlations between the coupled methylene and methyl protons of the ethyl groups, confirming their direct connection.

An HSQC spectrum would establish the one-bond correlations between the protons and the carbons they are directly attached to. This would link the methylene proton signals to the methylene carbon signals and the methyl proton signals to the methyl carbon signals.

An HMBC spectrum reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This would be particularly useful in confirming the attachment of the ethyl groups to the cyclopropenone ring by showing correlations between the methylene protons and the olefinic carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Carbonyl Stretching Frequencies (νC=O) in Strained Systems

The most prominent feature in the IR spectrum of 2,3-diethyl-2-cyclopropen-1-one would be the carbonyl (C=O) stretching vibration. rsc.org Due to the high ring strain of the cyclopropenone system, this stretching frequency is expected to be at a significantly higher wavenumber compared to a typical acyclic ketone (which appears around 1715 cm⁻¹). For substituted cyclopropenones, the C=O stretch is typically observed in the region of 1800-1850 cm⁻¹. Another characteristic absorption would be the C=C stretching vibration of the double bond within the ring, which is expected to appear in the 1600-1650 cm⁻¹ region. The spectrum would also show C-H stretching and bending vibrations for the ethyl groups. While a vapor phase IR spectrum is noted in the PubChem database for this compound, the actual data is not publicly accessible. nih.gov

Table 3. Predicted IR Absorption Frequencies for 2-Cyclopropen-1-one, 2,3-diethyl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (strained ring) | 1800 - 1850 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Bend (sp³) | 1375 - 1470 | Variable |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 2-Cyclopropen-1-one, 2,3-diethyl- (C₇H₁₀O), the molecular weight is 110.15 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 110. A prominent fragmentation pathway for cyclopropenones involves the loss of carbon monoxide (CO, 28 Da), which is a stable neutral molecule. This would lead to a significant fragment ion at m/z 82. This fragmentation is characteristic of cyclopropenone structures. For 2,3-diphenylcyclopropenone, for instance, a major fragmentation pathway is the loss of CO. sioc-journal.cn Further fragmentation of the ethyl groups would also be anticipated. A GC-MS data entry exists for 2,3-diethyl-2-cyclopropen-1-one in the PubChem database, though the spectrum itself is not available for public review. nih.gov

Table 4. Predicted Mass Spectrometry Fragmentation for 2-Cyclopropen-1-one, 2,3-diethyl-

| m/z | Proposed Fragment | Significance |

| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |

| 82 | [C₆H₁₀]⁺ | Loss of CO from the molecular ion |

| 95 | [C₆H₇O]⁺ | Loss of a methyl group (-CH₃) |

| 81 | [C₅H₅O]⁺ | Loss of an ethyl group (-CH₂CH₃) |

Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry of 2-Cyclopropen-1-one, 2,3-diethyl- (C₇H₁₀O), provides critical information for its structural elucidation through the analysis of its molecular ion and subsequent fragmentation patterns. The molecular weight of this compound is approximately 110.15 g/mol . In electron ionization (EI) mass spectrometry, the initial event is the removal of an electron to form the molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 110.

The fragmentation of this molecular ion is dictated by the presence of the ketone functional group and the high strain of the three-membered ring. Key fragmentation pathways for ketones include α-cleavage, which is the breaking of a bond adjacent to the carbonyl group. jove.comlibretexts.org For 2,3-diethyl-2-cyclopropen-1-one, two primary α-cleavage events are possible:

Loss of an ethyl radical (•CH₂CH₃): This is a highly probable fragmentation due to the stability of the resulting acylium ion. This cleavage would result in a fragment ion with an m/z of 81. youtube.comchemguide.co.uk

[C₇H₁₀O]⁺˙ → [C₅H₅O]⁺ + •C₂H₅

Decarbonylation (Loss of CO): The strained cyclopropenone ring can readily lose a molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones, leading to the formation of a diethylcyclopropene radical cation. This would produce a fragment at m/z 82.

[C₇H₁₀O]⁺˙ → [C₆H₁₀]⁺˙ + CO

Another significant fragmentation process for ketones containing gamma-hydrogens is the McLafferty rearrangement. jove.comyoutube.com In the case of 2,3-diethyl-2-cyclopropen-1-one, the ethyl substituents provide the necessary gamma-hydrogens. This intramolecular hydrogen transfer followed by cleavage would result in the elimination of a neutral ethene molecule and the formation of a characteristic radical cation at m/z 82.

The relative abundance of these fragments helps in confirming the structure. The most stable fragment typically forms the base peak of the spectrum. For many ketones, the acylium ion resulting from α-cleavage is particularly stable and often represents the base peak. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragments for 2-Cyclopropen-1-one, 2,3-diethyl-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 82 | [C₆H₁₀]⁺˙ | Loss of CO or McLafferty Rearrangement |

| 81 | [C₅H₅O]⁺ | α-Cleavage (Loss of •C₂H₅) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

UV-Visible (UV-Vis) Spectroscopy

The UV-Visible spectrum of 2-Cyclopropen-1-one, 2,3-diethyl-, is characterized by electronic transitions associated with its α,β-unsaturated ketone chromophore. fiveable.meresearchgate.net The conjugation of the carbon-carbon double bond with the carbonyl group results in specific absorption bands. Two primary transitions are expected:

π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this transition typically occurs at shorter wavelengths. researchgate.netresearchgate.net For a related cyclopropenone derivative, absorption bands were observed between 231 nm and 238 nm. researchgate.net

n → π* Transition: This is a lower-intensity (often forbidden) transition involving the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. This band appears at longer wavelengths, typically in the 270-300 nm region for many ketones. nih.gov

The presence of two ethyl substituents on the cyclopropenone ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to their electron-donating inductive effects. The specific wavelengths (λmax) and molar absorptivities (ε) are sensitive to the solvent used for the analysis.

Table 2: Expected UV-Visible Absorption for 2-Cyclopropen-1-one, 2,3-diethyl-

| Electronic Transition | Expected Wavelength Range (λmax) | Expected Intensity | Orbitals Involved |

|---|---|---|---|

| π → π | 230 - 250 nm | High (Strong) | π bonding to π antibonding |

| n → π | 270 - 300 nm | Low (Weak) | n non-bonding to π antibonding |

X-Ray Crystallography (for relevant derivatives)

While a specific crystal structure for 2-Cyclopropen-1-one, 2,3-diethyl- is not publicly available, X-ray crystallography of relevant derivatives, such as substituted cyclopropanes and cyclopropenones, provides invaluable insight into the molecular geometry of this strained system. nih.govresearchgate.netnih.gov

In the case of a cyclopropenone ring, the endocyclic C=C double bond is typically shorter than a standard C-C single bond, and the C-C single bonds of the ring are also affected by the strain and hybridization. Analysis of a platinacyclobutane complex derived from cyclopropane (B1198618) activation has provided detailed structural data on the three-membered ring system. wikipedia.org A crystal structure of a ferrocenyl-substituted cyclopropenium salt showed the detailed geometry of the three-membered ring cation. researchgate.net These studies confirm the planar nature of the cyclopropene ring and provide benchmark data for bond lengths and angles that can be used to model the structure of 2,3-diethyl-2-cyclopropen-1-one.

Table 3: Typical Bond Parameters in Substituted Cyclopropane/Cyclopropene Rings from Crystallographic Data

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| C-C (single bond in ring) | ~1.51 Å | Slightly shorter than a typical alkane C-C bond (~1.54 Å) due to increased s-character. |

| C=C (double bond in ring) | ~1.30 Å | Characteristic of a double bond within a highly strained ring. |

| C=O (exocyclic ketone) | ~1.21 Å | Typical length for a carbonyl double bond. |

| Internal C-C-C Angle | ~60° | Defines the geometry of the three-membered ring and is the primary source of ring strain. |

Synthetic Applications and Transformations of 2 Cyclopropen 1 One, 2,3 Diethyl

Role as Building Blocks for Heterocyclic Scaffolds

The inherent reactivity of the cyclopropenone core makes it an excellent synthon for the synthesis of various heterocyclic structures. The ring strain and the electrophilic nature of the carbonyl carbon facilitate reactions with a range of nucleophiles and 1,3-dipolar species, leading to the formation of five-membered, six-membered, and even larger heterocyclic rings.

2,3-Dialkylcyclopropenones serve as effective three-carbon (C3) synthons in cycloaddition reactions to form five-membered heterocycles. These reactions often proceed through a ring-opening mechanism, where a nucleophile attacks the carbonyl group, triggering the cleavage of the strained C-C bond of the cyclopropene (B1174273) ring.

Phosphine-catalyzed [3+2] annulation reactions represent a powerful strategy for this purpose. nih.govrsc.orgescholarship.org In this process, a phosphine (B1218219) catalyst activates the cyclopropenone to form a reactive α-ketenyl phosphorus ylide intermediate. This intermediate can then undergo cycloaddition with a variety of electrophilic partners. For instance, reaction with imines leads to the formation of substituted γ-butyrolactams, while reaction with isocyanates yields maleimides. nih.govrsc.org This methodology provides access to a diverse range of highly substituted five-membered heterocyclic compounds.

Another significant application is the dearomative [3+2] cycloaddition with N-heterocycles like benzimidazoles and benzoxazoles. chinesechemsoc.orgacs.org Catalyzed by a chiral phosphine, this reaction allows for the asymmetric synthesis of complex, optically active polycyclic systems containing a five-membered ring fused to the original heterocycle.

Furthermore, organocatalytic formal [3+2] cycloadditions of cyclopropenones with compounds like isatins have been developed. rsc.org These reactions, often catalyzed by a Lewis base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), provide regioselective access to functionalized spirooxindoles, which are important scaffolds in medicinal chemistry.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| 2,3-Disubstituted Cyclopropenone | Imines | Phosphine (e.g., PMe₃) | γ-Butyrolactams | rsc.org |

| 2,3-Disubstituted Cyclopropenone | Isocyanates | Phosphine (e.g., PMe₃) | Maleimides | rsc.org |

| 2,3-Diphenylcyclopropenone | Benzimidazoles | Chiral Phosphine | Dearomatized polycyclic heterocycles | chinesechemsoc.org |

| 2,3-Disubstituted Cyclopropenone | Isatins | DABCO | Spirooxindoles | rsc.org |

The construction of six-membered and larger heterocycles from cyclopropenones is also an area of active research. The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, is a viable pathway. nih.govorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Cyclopropenones, particularly those with electron-withdrawing groups, can act as potent dienophiles in [4+2] cycloadditions with conjugated dienes. nih.gov The reaction of a 2,3-dialkylcyclopropenone with a diene, such as 2,3-dimethylbutadiene, would be expected to yield a bicyclic adduct containing a six-membered ring fused to the cyclopropane (B1198618).

Another strategy involves the reaction of cyclopropenones with dinucleophilic species that can provide the remaining atoms for a six-membered ring. For example, reactions with enamines or amidines are established methods for synthesizing pyridines and pyrimidines, respectively. nih.govrsc.org A formal [3+3] cycloaddition of an enamine with a cyclopropenone could lead to the formation of substituted pyridines. nih.gov Similarly, the reaction with an amidine, which contains an N-C-N fragment, could furnish pyrimidine (B1678525) derivatives. rsc.org

While specific examples detailing the use of 2,3-diethyl-2-cyclopropen-1-one in these transformations are not extensively documented, the general reactivity patterns of cyclopropenones suggest their high potential in these synthetic routes. Research into larger ring systems, such as diazepines, is also ongoing, with methods being developed for their synthesis from various precursors. nih.govnih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Expected Product Type | Ref. |

| Diels-Alder [4+2] Cycloaddition | 2,3-Dialkylcyclopropenone | Conjugated Diene | Bicyclic cyclohexene (B86901) derivative | nih.govorganic-chemistry.org |

| Formal [3+3] Cycloaddition | 2,3-Dialkylcyclopropenone | Enamine | Substituted Pyridine | nih.govyoutube.com |

| Condensation | 2,3-Dialkylcyclopropenone | Amidine | Substituted Pyrimidine | rsc.orgepa.gov |

Applications in the Synthesis of Carbocyclic Systems

The high ring strain of cyclopropenones makes them ideal precursors for various ring-opening and rearrangement reactions, providing access to a range of carbocyclic structures that would be challenging to synthesize through other methods.

Ring expansion reactions of cyclopropenones offer a direct route to larger cycloalkenone systems. A notable example is the palladium-catalyzed ring-opening reaction of 2,3-dialkylcyclopropenones, including the 2,3-diethyl derivative, with vinyl epoxides. This reaction proceeds through a cascade mechanism involving the formation of a zwitterionic π-allyl palladium intermediate, which attacks the cyclopropenone, triggering a ring expansion to afford functionalized dienones.

In a specific study, 2,3-diethylcyclopropenone was shown to react with 2-methyl-2-vinyloxirane (B167661) in the presence of a palladium catalyst to yield the corresponding ring-opened product in good yield. This transformation highlights a novel application of zwitterionic palladium intermediates and provides an efficient method for constructing acyclic dienone structures from simple cyclic precursors.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Ref. |

| 2,3-Diethylcyclopropenone | 2-Methyl-2-vinyloxirane | Pd₂(dba)₃·CHCl₃ / BINAP | (5E)-5-Ethyl-3-methylene-hept-5-en-2-one | 73% | |

| 2,3-Dibutylcyclopropenone | 2-Methyl-2-vinyloxirane | Pd₂(dba)₃·CHCl₃ / BINAP | (5E)-5-Butyl-3-methylene-non-5-en-2-one | 75% |

Additionally, phosphine-catalyzed reactions of cyclopropenones with water can lead to ring-opened products. Depending on the phosphine used and the amount of water present, these reactions can be directed to selectively produce either highly functionalized γ-butenolides or trisubstituted α,β-unsaturated acids, which are valuable carbocyclic structures in their own right. rsc.org

The reactivity of cyclopropenones has been harnessed for the synthesis of complex fused and spirocyclic systems. As mentioned previously, the organocatalytic [3+2] cycloaddition of cyclopropenones with isatins is a powerful method for constructing spirooxindoles, which are compounds where a cyclopropane-derived ring is attached to an oxindole (B195798) core through a single shared carbon atom. rsc.org

Transition metal-catalyzed reactions have also been employed to build fused ring systems. For example, rhodium-catalyzed [5+2+1] cycloadditions involving vinylcyclopropanes (which can be conceptually related to cyclopropenone reactivity) and carbon monoxide are used to construct bicyclo[6.3.0]undecane skeletons, which are fused 5-8 ring systems. nih.gov These advanced strategies demonstrate the potential of strained three-membered rings as key components in the assembly of intricate polycyclic molecules.

The synthesis of spirocyclopropanes is a significant area of organic chemistry, and cyclopropenones can serve as precursors to such structures. For instance, the reaction of an appropriate alkene with a cyclopropanating agent like a sulfur ylide is a common method for creating a spirocyclopropane ring. While not a direct reaction of the cyclopropenone itself, its derivatives can be elaborated into alkenes suitable for such transformations.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Ref. |

| Organocatalytic [3+2] Cycloaddition | 2,3-Disubstituted Cyclopropenone | Isatin | Spirooxindole | rsc.org |

| Phosphine-catalyzed Dearomative [3+2] Annulation | 2,3-Diphenylcyclopropenone | Benzoxazole | Fused benzopyrrolo-oxazolone | acs.orgarabjchem.org |

Cyclopropenones as Catalysts and Reagents in Organic Synthesis

Beyond their role as synthetic building blocks, cyclopropenones and their derivatives are finding applications as catalysts and specialized reagents in organic synthesis. Their unique electronic properties and reactivity can be exploited to promote or participate in a variety of chemical transformations.

The activation of cyclopropenones by phosphines, as discussed in the context of heterocycle synthesis, transforms the cyclopropenone into a potent C3 synthon. nih.govrsc.orgescholarship.org This activation effectively makes the cyclopropenone a reagent that, under catalytic conditions, can be used to construct complex molecules through formal cycloadditions. This approach is a valuable alternative to traditional transition-metal-based methods and expands the utility of organocatalysis. escholarship.org

While direct catalysis by 2,3-diethyl-2-cyclopropen-1-one itself is not widely reported, related structures have shown catalytic activity. For instance, chiral cyclopropenimine-thiourea organocatalysts, which are derived from cyclopropenimines (the nitrogen analogues of cyclopropenones), have been developed for highly enantioselective reactions. organic-chemistry.org This suggests the potential for developing catalytic systems based on the cyclopropenone scaffold.

The field of photoredox catalysis has also opened new avenues for the reactions of strained rings. nih.govthieme-connect.dechemistryviews.orgrsc.orgnih.gov While many studies focus on the functionalization of cyclopropanes, the unique electronic nature of cyclopropenones could make them interesting participants in photoredox-mediated transformations, either as substrates that are activated by light or as components of a catalytic system.

Organocatalytic Applications

Furthermore, cyclopropenimine superbases, derived from cyclopropenones, have been effectively used in organocatalytic Darzens reactions to produce α,β-epoxy carbonyl compounds with high efficiency. This suggests a potential pathway where 2,3-diethyl-2-cyclopropen-1-one could be a precursor to a novel organocatalyst.

Metal-Catalyzed Transformations

The reactivity of the strained three-membered ring of cyclopropenones is significantly enhanced and diversified through interactions with transition metals. Various metals, including rhodium, silver, gold, and zinc, have been shown to catalyze transformations of the cyclopropenone scaffold, leading to a range of carbo- and heterocyclic structures.

One of the prominent metal-catalyzed reactions of cyclopropenones is the [3+2] cycloaddition with alkynes , often catalyzed by rhodium(I) complexes. This reaction provides a highly efficient and regioselective route to cyclopentadienones, which are themselves valuable intermediates in synthesis. While typically demonstrated with diarylcyclopropenones, it is conceivable that 2,3-diethyl-2-cyclopropen-1-one would undergo a similar transformation.

Table 1: Plausible Rhodium-Catalyzed [3+2] Cycloaddition of 2,3-diethyl-2-cyclopropen-1-one

| Alkyne Partner | Catalyst | Product |

| Phenylacetylene | [Rh(CO)2Cl]2 | 2,5-Diethyl-3-phenylcyclopentadienone |

| 1-Hexyne | [Rh(CO)2Cl]2 | 3-Butyl-2,5-diethylcyclopentadienone |

| Diphenylacetylene | [Rh(CO)2Cl]2 | 2,5-Diethyl-3,4-diphenylcyclopentadienone |

| This table represents hypothetical transformations based on established reactivity patterns of other cyclopropenones. |

Additionally, zinc chloride (ZnCl2) and tetrakis(acetato)dirhodium(II) ([Rh2(OAc)4]) have been reported to catalyze the reaction of cyclopropenes with 1,3-dienes to furnish 1,2-divinylcyclopropanes. beilstein-journals.org This reaction proceeds through the formation of a metal-vinyl carbene intermediate. Given that 2,3-diethyl-2-cyclopropen-1-one contains the core cyclopropene structure, it could potentially serve as a precursor to a diethyl-substituted vinyl carbene, which could then undergo cyclopropanation with various dienes.

Table 2: Potential Metal-Catalyzed Cyclopropanation with 2,3-diethyl-2-cyclopropen-1-one as a Carbene Precursor

| 1,3-Diene | Catalyst | Product |

| 1,3-Butadiene | ZnCl2 or [Rh2(OAc)4] | 1-(1-Butenyl)-2-vinylcyclopropane |

| 2,3-Dimethyl-1,3-butadiene | ZnCl2 or [Rh2(OAc)4] | 1-(1-Butenyl)-2-(isopropenyl)cyclopropane |

| Cyclopentadiene | ZnCl2 or [Rh2(OAc)4] | Tricyclo[3.2.1.02,4]oct-6-ene derivative |

| This table illustrates potential products based on the known reactivity of related cyclopropenes. |

Recent advances have also demonstrated the synergistic Au/Ag dual-catalyzed cross-coupling of cyclopropenyl derivatives, opening new avenues for the synthesis of complex structures like 1,1'-bicyclopropenyls. acs.org This methodology could potentially be adapted for the cross-coupling of 2,3-diethyl-2-cyclopropen-1-one derivatives.

Derivatization of 2-Cyclopropen-1-one, 2,3-diethyl- for Complex Molecule Synthesis

The high ring strain and the presence of a reactive carbonyl group and a double bond make 2,3-diethyl-2-cyclopropen-1-one a versatile starting material for the synthesis of more complex molecules, particularly heterocycles. Cyclopropenones are known to undergo a variety of cycloaddition reactions, including [3+2], [4+2] (Diels-Alder), and [4+3] cycloadditions, with a range of reaction partners.

Diels-Alder Reactions: Cyclopropenones can act as dienophiles in [4+2] cycloaddition reactions. The reaction of 2,3-diethyl-2-cyclopropen-1-one with a conjugated diene would be expected to yield a bicyclic adduct containing a highly strained cyclopropane ring, which could be a precursor for further transformations. The reactivity in these reactions is often enhanced by the strain of the cyclopropenone double bond.

1,3-Dipolar Cycloadditions: A wide array of five-membered heterocycles can be synthesized through the [3+2] cycloaddition of 1,3-dipoles with the double bond of cyclopropenones. Dipoles such as nitrile oxides, azides, and diazocompounds can be employed to construct isoxazoles, triazoles, and pyrazoles, respectively. The specific substitution pattern of 2,3-diethyl-2-cyclopropen-1-one would be incorporated into the final heterocyclic product.

Table 3: Potential Heterocyclic Products from Cycloaddition Reactions of 2,3-diethyl-2-cyclopropen-1-one

| Reaction Type | Reagent | Resulting Heterocyclic Core |

| [4+2] Cycloaddition | 1,3-Butadiene | Bicyclo[4.1.0]hept-4-en-2-one |

| [3+2] Cycloaddition | Phenyl azide | Triazoline |

| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazoline |

| [3+2] Cycloaddition | Diazomethane | Pyrazoline |

| This table outlines plausible synthetic routes to heterocyclic systems starting from 2,3-diethyl-2-cyclopropen-1-one. |

Advanced Topics and Future Research Directions

Asymmetric Synthesis Approaches Utilizing 2-Cyclopropen-1-one, 2,3-diethyl-

The development of asymmetric methodologies to construct chiral molecules is a cornerstone of contemporary organic synthesis. The high reactivity of cyclopropenones, including the 2,3-diethyl derivative, makes them attractive substrates for enantioselective transformations. illinois.edu

Recent advancements have focused on metal-catalyzed asymmetric reactions. For instance, chiral rhodium(III) complexes have been successfully employed in the enantioselective cyclopropanation of vinyl sulfoxonium ylides, yielding 1,2,3-trisubstituted chiral cyclopropanes with high efficiency. acs.org While this specific example doesn't use 2,3-diethyl-2-cyclopropen-1-one directly, the underlying principles are applicable. The use of chiral-at-metal rhodium complexes has also proven effective in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, producing optically pure cyclopropanes. organic-chemistry.org

Palladium catalysis has also emerged as a powerful tool. Enantioselective palladium-catalyzed domino [3+2] spiro-annulation reactions of cyclopropenones with cyclopentene-1,3-diones have been developed, affording chiral oxaspiro-products with two adjacent quaternary centers. researchgate.net These approaches highlight the potential for developing highly stereoselective methods using 2,3-diethyl-2-cyclopropen-1-one to access complex, enantioenriched molecular architectures. acs.org

| Catalyst System | Reactant Type | Product Type | Key Features |

| Chiral Rhodium(III) Complex | Vinyl Sulfoxonium Ylides | 1,2,3-Trisubstituted Chiral Cyclopropanes | High yields and enantioselectivity. acs.org |

| Chiral-at-Metal Rhodium(III) | β,γ-Unsaturated Ketoesters & Sulfoxonium Ylides | Optically Pure 1,2,3-Trisubstituted Cyclopropanes | Excellent enantio- and diastereoselectivity. organic-chemistry.org |

| Palladium(0) with Chiral Ligand | Cyclopentene-1,3-diones | Chiral Oxaspiro-products | Domino reaction forming two quaternary centers. researchgate.net |

| Palladium Catalysis | meso-Dibenzoates | γ-Benzoyloxy Cycloalkenones | Oxidative desymmetrization with excellent enantioselectivity. rsc.org |

Photochemical Reactions and Applications of Cyclopropenones

The photochemistry of cyclopropenones is a rich and fascinating area of study, primarily characterized by decarbonylation reactions upon UV irradiation. rsc.orgnih.gov This process generates highly reactive alkyne species, which can be trapped in situ to form a variety of interesting molecules.

For 2,3-diethyl-2-cyclopropen-1-one, photochemical decarbonylation would yield 3-hexyne (B1328910). This clean and efficient reaction provides a synthetic route to this alkyne under mild conditions. The mechanism of this photodecarbonylation is complex and has been the subject of detailed computational studies, which suggest the involvement of ultrafast excited-state dynamics. rsc.orgrsc.org

The applications of this photochemical reactivity are expanding. For instance, cyclopropenones are being explored as photolabile protecting groups and in the in situ generation of reactive enediynes for applications in materials science and medicinal chemistry. nih.govuga.edu The ability to initiate a reaction with light offers precise spatial and temporal control, a highly desirable feature in areas like bioorthogonal chemistry. rsc.org

Development of Novel Catalytic Systems for Cyclopropenone Transformations

The reactivity of cyclopropenones can be harnessed and directed through the use of various catalytic systems. Transition metals, in particular, have been shown to effectively activate the strained C-C bonds of the cyclopropenone ring, leading to a diverse array of cycloaddition and ring-expansion reactions. arabjchem.org

Rhodium catalysts, for example, have been used in [5+1] cycloadditions with N-arylamidines to produce 4-ethenyl quinazolines. arabjchem.org Silver catalysts can promote [3+2] annulation reactions with amides to yield highly substituted 5-amino-2-furanones. arabjchem.org Furthermore, nickel and palladium catalysts have been employed in ring-expansion reactions with silacyclobutanes to create sila-cycloheptenone derivatives. arabjchem.org

Gold catalysts have also shown promise in activating cyclopropenes and their derivatives, leading to rearrangements and the formation of indenes. nih.gov The development of new catalytic systems, including those based on earth-abundant and non-toxic metals, remains a key area of research. The goal is to achieve novel transformations of cyclopropenones like 2,3-diethyl-2-cyclopropen-1-one with high efficiency, selectivity, and functional group tolerance.

| Catalyst | Reaction Type | Products |

| Rhodium | [5+1] Cycloaddition | 4-Ethenyl Quinazolines arabjchem.org |

| Silver | [3+2] Annulation | 5-Amino-2-furanones arabjchem.org |

| Nickel/Palladium | Ring Expansion | Sila-cycloheptenones arabjchem.org |

| Gold | Rearrangement | Indenes nih.gov |

Exploration of Bio-inspired and Biologically Relevant Transformations (excluding clinical data)

The unique reactivity of cyclopropenones has led to their exploration in biological contexts, particularly in the field of bioorthogonal chemistry. escholarship.org These are reactions that can occur in living systems without interfering with native biochemical processes.

While specific studies on the bio-inspired transformations of 2,3-diethyl-2-cyclopropen-1-one are limited, the broader class of cyclopropenones has been investigated for labeling and assembling biomolecules. escholarship.org For example, cyclopropenones can react with phosphines in a bioorthogonal ligation reaction. researchgate.net Researchers have also identified isomeric cyclopropenes that exhibit orthogonal reactivity, allowing for the simultaneous tracking of multiple biomolecules. acs.org

Furthermore, cyclopropenones are being explored as building blocks in the synthesis of biologically active molecules. nih.gov The development of enzymatic or bio-inspired catalytic systems for the transformation of cyclopropenones could lead to more sustainable and selective synthetic methods for producing valuable compounds.

Computational Design and Prediction of New Cyclopropenone-Based Molecules

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functions. For cyclopropenone derivatives, computational methods are being used to understand their electronic structure, reactivity, and spectroscopic properties. chemrxiv.org

Theoretical studies can elucidate reaction mechanisms, such as the photodecarbonylation of cyclopropenones, by mapping out the potential energy surfaces of the ground and excited states. rsc.orgacs.org This understanding can guide the design of new cyclopropenone-based systems with tailored photochemical properties.

Furthermore, computational design can be used to predict the properties of novel cyclopropenone derivatives before they are synthesized in the lab. This can accelerate the discovery of new materials with specific optical, electronic, or biological activities. For example, computational methods are being used to design molecules with large nonlinear optical properties, a field where novel organic chromophores are of great interest. chemrxiv.org

Advanced Mechanistic Studies using Modern Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Modern spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations involving cyclopropenones. researchgate.net

Techniques such as ultrafast transient absorption spectroscopy can be used to study the short-lived excited states involved in the photochemical reactions of cyclopropenones, providing insights into the dynamics of decarbonylation. uga.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NOESY, can be used to determine the structure and stereochemistry of reaction products and to study reaction kinetics. acs.org

The integration of various spectroscopic methods, such as infrared (IR), UV-visible, and mass spectrometry, with kinetic studies and isotopic labeling provides a comprehensive picture of reaction pathways. researchgate.netnih.gov These advanced mechanistic studies are essential for unraveling the complex reactivity of strained molecules like 2-cyclopropen-1-one, 2,3-diethyl- and for guiding the development of new synthetic methodologies.

Q & A

Basic: What synthetic routes are established for preparing 2,3-diethyl-2-cyclopropen-1-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of strained cyclopropenone derivatives typically involves [2+1] cycloaddition or ring-closing strategies. For example, analogous compounds like 2-chloro-3-(2-ethylphenyl)-1-propene are synthesized via base-mediated coupling of halides with allyl derivatives (e.g., potassium carbonate in dichloromethane at room temperature) . Adjusting the base strength (e.g., KOH vs. K₂CO₃) and solvent polarity can optimize cyclopropenone formation. Ethyl substituents may require controlled steric environments to prevent side reactions. Pre-purification of intermediates via column chromatography (hexane/ethyl acetate) is recommended to improve final yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 2,3-diethyl-2-cyclopropen-1-one?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can identify cyclopropenone’s strained ring system (e.g., deshielded carbonyl carbon at ~200 ppm) and ethyl group splitting patterns.

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to confirm molecular ion peaks and fragmentation patterns. Retention indices can be cross-referenced with databases (e.g., cyclopropane derivatives in Pankow et al., 2012) .

- IR Spectroscopy : The conjugated carbonyl stretch (~1750–1850 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) provide structural validation.

Advanced: How do steric effects from ethyl groups influence the reactivity of 2,3-diethyl-2-cyclopropen-1-one in Diels-Alder reactions?

Methodological Answer:

Ethyl groups increase steric hindrance, potentially slowing dienophile interactions. To study this:

Conduct kinetic experiments comparing reaction rates with unsubstituted cyclopropenone.

Use computational modeling (DFT or molecular dynamics) to map steric contours and transition-state geometries.

Analyze regioselectivity via LC-MS or X-ray crystallography of adducts. Similar studies on brominated cyclopropanes highlight steric vs. electronic trade-offs .

Advanced: What computational approaches are suitable for modeling the electronic structure and aromaticity of 2,3-diethyl-2-cyclopropen-1-one?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond angles and electron density.

- NICS (Nucleus-Independent Chemical Shift) : Evaluate aromaticity by calculating magnetic shielding in the ring center.

- Compare HOMO-LUMO gaps with analogous cyclopropanes to predict electrophilicity. Triangulate results with experimental UV-Vis data .

Data Contradiction: How to resolve discrepancies in reported thermal stability data for 2,3-diethyl-2-cyclopropen-1-one?

Methodological Answer:

Standardize Conditions : Replicate decomposition studies under controlled humidity, oxygen levels, and heating rates (e.g., TGA/DSC).

Analytical Triangulation : Combine HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect degradation byproducts.

Collaborative Validation : Cross-check with independent labs using identical synthetic batches. Contradictions in cyclopropane derivatives often arise from trace impurities .

Experimental Design: How to design a kinetic study for the thermal decomposition of 2,3-diethyl-2-cyclopropen-1-one?

Methodological Answer:

Isothermal Reactor Setup : Use a sealed glass reactor with inline FTIR to monitor carbonyl loss over time at 80–120°C.

Sampling Intervals : Quench aliquots at fixed intervals for GC-MS analysis.

Data Modeling : Apply Arrhenius or Eyring equations to derive activation parameters. Include control experiments with inert atmosphere to isolate oxidative pathways .

Application: What considerations are critical when using 2,3-diethyl-2-cyclopropen-1-one as a precursor for strained polycyclic systems?

Methodological Answer:

- Protecting Groups : Shield reactive sites (e.g., silyl ethers for hydroxyls) before cyclopropenone activation.

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II)) for regioselective cyclopropane ring-opening.

- In Situ Monitoring : Use Raman spectroscopy to track transient intermediates. Analogous protocols for chloropropenes emphasize avoiding polymerization side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.